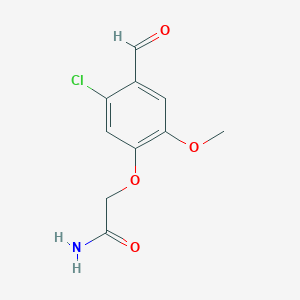

2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide

Descripción

IUPAC Nomenclature and Systematic Identification

IUPAC Name: 2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide

CAS Registry Number: 486995-22-6 ()

Molecular Formula: C₁₀H₁₀ClNO₄ ()

Molecular Weight: 243.64 g/mol ()

SMILES: COC1=C(C=C(C(=C1)Cl)C=O)OCC(=O)N ()

InChI Key: PKTBFTZLCXEFDX-UHFFFAOYSA-N ()

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClNO₄ | |

| Molecular Weight | 243.64 g/mol | |

| SMILES | COC1=C(C=C(C(=C1)Cl)C=O)OCC(=O)N | |

| InChI Key | PKTBFTZLCXEFDX-UHFFFAOYSA-N |

The compound’s systematic identification aligns with its functional groups: a phenoxy ring substituted with chlorine (5-position), formyl (4-position), and methoxy (2-position), linked via an ether bridge to an acetamide group.

Crystallographic Data and Three-Dimensional Conformation

While specific crystallographic data for this compound are not publicly documented, its structural features can be inferred from related phenoxyacetamides. Key insights include:

- Phenoxy Ring Geometry: The aromatic ring adopts a planar conformation, with substituents arranged to minimize steric strain. The formyl group (C=O) at the 4-position and methoxy group (OCH₃) at the 2-position create electron-withdrawing and donating effects, respectively.

- Acetamide Group Orientation: The acetamide (CH₂CONH₂) is typically positioned anti-periplanar to the ether oxygen, optimizing hydrogen bonding potential.

- Comparative Crystallography: Structural analogs, such as 2-(4-formyl-2-methoxyphenoxy)acetamide (), exhibit similar planar phenoxy rings with substituents in meta positions to the ether linkage.

Electronic Structure Analysis via DFT Calculations

Density Functional Theory (DFT) studies on structurally related phenoxyacetamides () reveal critical electronic properties:

Key Findings:

- The formyl group’s electron-withdrawing nature lowers the HOMO energy, enhancing electrophilicity at the carbonyl carbon.

- The chlorine substituent’s inductive effect increases the molecule’s dipole moment, influencing solubility and intermolecular interactions.

Comparative Molecular Dynamics Simulations with Related Phenoxyacetamides

Molecular dynamics (MD) simulations comparing this compound to analogs highlight differences in conformational flexibility and interaction patterns:

| Compound | LogP | Hydrogen Bonding Capacity | Solubility (Water) | Source |

|---|---|---|---|---|

| This compound | 1.43 | Moderate (2 donors, 4 acceptors) | Low | |

| 2-(4-Formyl-2-methoxyphenoxy)acet |

Propiedades

IUPAC Name |

2-(5-chloro-4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-15-8-2-6(4-13)7(11)3-9(8)16-5-10(12)14/h2-4H,5H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTBFTZLCXEFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of 5-chloro-2-methoxyphenol with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to formylation using a formylating agent like formic acid or formamide.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols

Major Products Formed

Oxidation: 2-(5-Chloro-4-carboxy-2-methoxyphenoxy)acetamide

Reduction: 2-(5-Chloro-4-hydroxymethyl-2-methoxyphenoxy)acetamide

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide exhibits promising anticancer properties. The compound's structure allows it to interact with biological targets such as enzymes and receptors involved in cancer progression.

- Mechanism of Action : The formyl group may interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups enhance the compound's reactivity and binding affinity .

- Case Studies : In vitro studies have demonstrated its effectiveness against various cancer cell lines, such as HeLa (cervical cancer) and HCT116 (colorectal cancer), showcasing its selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic activities. Similar derivatives of phenoxyacetamides have shown efficacy in reducing inflammation and pain, suggesting that this compound could possess similar therapeutic benefits.

Synthetic Utility

This compound serves as a versatile building block in organic synthesis due to its functional groups that facilitate various chemical reactions.

- Synthesis Pathway : The synthesis typically involves multi-step organic reactions starting from 5-chloro-2-methoxyphenol and p-toluidine, among other reagents.

- Reactivity : The compound can undergo electrophilic substitution reactions due to the presence of the aromatic system, making it suitable for further derivatization to enhance biological activity or alter chemical properties .

Structure–Activity Relationship (SAR) Analysis

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents can significantly affect its biological activity:

| Substituent | Impact on Activity |

|---|---|

| Chloro group | Enhances binding affinity to targets |

| Methoxy group | Modulates solubility and reactivity |

| Formyl group | Potentially interacts with active sites on proteins |

Studies have shown that modifications to the aromatic ring can enhance selectivity toward cancer cells by targeting specific pathways or receptors overexpressed in these cells .

Mecanismo De Acción

The mechanism of action of 2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

- 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide (CAS: 486993-08-2) Structural Difference: Bromine replaces chlorine at the 5-position. Molecular Weight: 392.24 g/mol (vs. ~361.82 g/mol for the chloro analog). Impact: Bromine’s larger atomic radius may enhance lipophilicity and alter binding kinetics compared to chlorine. However, this could also reduce metabolic stability .

- 2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (ChemSpider ID: 1093717) Structural Difference: Ethoxy replaces methoxy at the 2-position. Impact: Ethoxy’s increased steric bulk and hydrophobicity may affect solubility and membrane permeability compared to methoxy .

Functional Group Variations

- 2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide (CAS: 325856-53-9) Structural Difference: Lacks the 5-chloro substituent. Purity: 95% (as reported for similar compounds). Impact: Absence of chloro may reduce electrophilicity and alter interactions with biological targets .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3348550A1) Structural Difference: Trifluoromethylbenzothiazole moiety replaces the formyl-phenoxy group.

Pharmacological Activity of Analogous Compounds

Anticancer Activity

- Key Analogs : Compounds 38–40 (from ) with pyrrolidinyl, piperidinyl, and morpholinyl substituents showed IC₅₀ values <10 µM against HCT-116, MCF-7, and PC-3 cell lines.

Physicochemical and Pharmacokinetic Properties

| Property | 2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide | 5-Bromo Analog | Ethoxy Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~344.75 (estimated) | 392.24 | 361.82 |

| LogP | ~2.1 (predicted) | ~2.8 | ~2.5 |

| Solubility | Moderate (formyl enhances polarity) | Low | Moderate |

Actividad Biológica

2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H12ClNO3

- CAS Number : 486995-22-6

The presence of the chloro and methoxy groups on the aromatic ring is crucial for its biological activity, influencing both its pharmacokinetic properties and its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may exert its effects through:

- Inhibition of Cancer Cell Proliferation : The compound has shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase.

- Antioxidant Activity : The compound displays antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound across different cancer types:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 6.11 ± 1.20 | Notable activity against cervical cancer |

| MCF-7 | 10.20 ± 2.10 | Moderate activity against breast cancer |

| A549 | 12.03 ± 2.80 | Effective against lung adenocarcinoma |

| HCT116 | 15.00 ± 1.40 | Activity observed in colorectal cancer |

These findings suggest a promising profile for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to anticancer properties, the compound has been tested for anti-inflammatory effects:

| Assay | Result | Notes |

|---|---|---|

| COX Inhibition | IC50 = 8.50 µM | Effective in reducing inflammation |

| Cytokine Release | Significant reduction in TNF-alpha and IL-6 levels | Suggests potential for treating inflammatory diseases |

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenolic ring significantly influence the biological activity of the compound:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., chloro) enhances cytotoxicity, while electron-donating groups may reduce it.

- Positioning of Substituents : Variations in the position of substituents on the aromatic ring can lead to different levels of activity, highlighting the importance of precise molecular design.

Case Studies

Recent studies have highlighted specific cases where derivatives of this compound were synthesized and evaluated:

- Synthesis and Evaluation Against Cancer Cell Lines : A study synthesized several derivatives, demonstrating that modifications at specific positions resulted in varying degrees of anticancer activity, with some compounds showing selectivity towards cancer cells over normal cells .

- In Vivo Studies : Preliminary animal studies indicated that compounds derived from this structure could reduce tumor size significantly compared to controls, suggesting potential for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 2-(5-Chloro-4-formyl-2-methoxyphenoxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes:

Formation of the phenoxy intermediate : React 5-chloro-2-methoxy-4-hydroxybenzaldehyde with chloroacetyl chloride under basic conditions (e.g., K₂CO₃/DMF) to introduce the acetamide moiety .

Functional group protection : Protect the formyl group (if labile) using trimethyl orthoformate or acetal formation to prevent side reactions during subsequent steps .

Final purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation.

- Key Validation : Monitor reaction progress via TLC and confirm structure using NMR (¹H/¹³C) and HRMS .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Analysis :

- NMR Spectroscopy : Assign peaks for the formyl (δ ~9.8–10.2 ppm), methoxy (δ ~3.8–4.0 ppm), and acetamide (δ ~2.1–2.3 ppm) groups .

- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for formyl and acetamide) .

- Physicochemical Properties :

- Solubility : Test in DMSO, methanol, and chloroform; logP values can be predicted using software like MarvinSketch .

- Stability : Conduct accelerated degradation studies under heat (40–60°C) and UV light to assess shelf-life .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized?

- Methodological Answer :

- Reaction Conditions :

- Use DMF as a solvent with K₂CO₃ to enhance nucleophilic substitution efficiency .

- Optimize stoichiometry (e.g., 1.2:1 molar ratio of chloroacetyl chloride to phenol derivative) to minimize byproducts .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems .

- Scale-Up : Employ flow chemistry for controlled mixing and heat transfer, reducing side reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays :

- Replicate studies under identical conditions (e.g., cell lines, incubation time, dosage) to isolate variables .

- Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO vehicle) .

- Mechanistic Studies :

- Use molecular docking to predict binding affinity with targets (e.g., kinase enzymes) and validate via SPR (surface plasmon resonance) .

- Perform metabolomic profiling to identify off-target effects that may explain discrepancies .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reaction Pathway Analysis :

- Use density functional theory (DFT) to calculate activation energies for key steps (e.g., formyl group participation in nucleophilic additions) .

- Simulate intermediates with Gaussian or ORCA software to identify stable transition states .

- Machine Learning :

- Train models on PubChem datasets of similar acetamides to predict regioselectivity in substitution reactions .

Q. What are the challenges in derivatizing the formyl group for targeted drug design?

- Methodological Answer :

- Selective Modifications :

- Protect the acetamide moiety with Boc groups before derivatizing the formyl group via reductive amination or Wittig reactions .

- Use mild reducing agents (e.g., NaBH₄) to avoid over-reduction of the formyl to hydroxymethyl .

- Characterization Challenges :

- Differentiate between aldehyde and ketone derivatives using 2D NMR (HSQC, HMBC) to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.